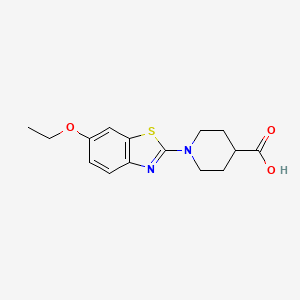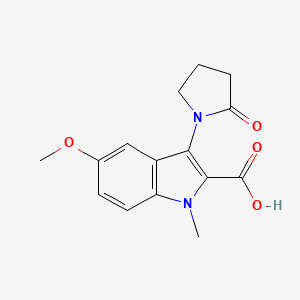![molecular formula C16H20N2O5S B7876950 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7876950.png)
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline is a complex organic compound that features an indole ring system, a sulfonyl group, and a proline amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反应分析
Types of Reactions: 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can employ hydrogen gas with a palladium catalyst.
Substitution reactions might use nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation can yield indole-5-carboxylic acid derivatives.
Reduction can produce sulfide derivatives.
Substitution can result in various substituted sulfonyl proline derivatives.
科学研究应用
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, potentially interacting with various enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, such as in the development of new drugs.
Industry: The compound's unique properties may be useful in the development of new materials or chemical processes.
作用机制
The mechanism by which 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
相似化合物的比较
1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can be compared to other similar compounds, such as:
Indole-3-carboxylic acid: Similar indole structure but different functional groups.
Proline derivatives: Other proline derivatives with different substituents.
Sulfonyl-containing compounds: Other compounds with sulfonyl groups but different core structures.
属性
IUPAC Name |
1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-10-8-12-9-13(5-6-14(12)18(10)11(2)19)24(22,23)17-7-3-4-15(17)16(20)21/h5-6,9-10,15H,3-4,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPAUUJUZBQPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876887.png)


![[1-(4-methoxyphenyl)-4-methyl-3-oxo-3,4-dihydropyrrolo[3,4-b]indol-2(1H)-yl]acetic acid](/img/structure/B7876912.png)
![4-thien-2-yl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7876916.png)
![N-methyl-N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]glycine](/img/structure/B7876921.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]propanoic acid](/img/structure/B7876928.png)
![N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine](/img/structure/B7876936.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7876937.png)
![1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876942.png)
![4-({[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7876972.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7876973.png)
![[6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7876976.png)
